molecular formula C13H22N2O6 B13134455 tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate

tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate

Cat. No.: B13134455
M. Wt: 302.32 g/mol
InChI Key: OJCDSFQJZRKLGK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Rationale

The systematic IUPAC name tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate derives from its bicyclic core structure and functional groups. The parent heterocycle, pyrrolo[3,4-c]pyrrole , consists of two fused pyrrole rings connected at the 3- and 4-positions of the first ring and the c-face of the second. The prefix hexahydro indicates full saturation of three double bonds, yielding a bicyclo[3.3.0]octane framework with two nitrogen atoms. The tert-butyl carboxylate group is attached at position 2 of the saturated pyrrolo-pyrrole system, forming an ester linkage. The oxalate counterion (ethanedioate, $$ \text{C}2\text{O}4^{2-} $$) neutralizes the protonated nitrogen in the bicyclic structure.

Stereochemical descriptors (3aR,6aR) specify the absolute configuration of the fused ring system, where the tertiary carbons at positions 3a and 6a adopt R configurations. This nomenclature aligns with IUPAC Rule C-14.4 for bicyclic systems and Rule R-5.7 for ester derivatives.

Molecular Formula and Structural Isomerism Analysis

The molecular formula of the compound is $$ \text{C}{13}\text{H}{22}\text{N}2\text{O}6 $$ , comprising:

  • $$ \text{C}{11}\text{H}{19}\text{N}2\text{O}2 $$ for the tert-butyl pyrrolo-pyrrole carboxylate
  • $$ \text{C}2\text{H}2\text{O}_4 $$ for the oxalic acid
Component Formula Contribution to Molecular Weight
Bicyclic core $$ \text{C}8\text{H}{12}\text{N}2\text{O}2 $$ 184.20 g/mol
tert-Butyl group $$ \text{C}4\text{H}9 $$ 57.12 g/mol
Oxalate counterion $$ \text{C}2\text{O}4^{2-} $$ 88.02 g/mol

Structural isomerism arises from:

  • Stereoisomerism : The fused bicyclic system permits four stereoisomers due to chiral centers at positions 3a and 6a. The (3aR,6aR) and (3aS,6aS) enantiomers are optically active, while the (3aR,6aS) and (3aS,6aR) forms are diastereomers.
  • Tautomerism : Protonation at either nitrogen atom generates distinct conjugate acids, though the oxalate ion stabilizes the N-protonated form under standard conditions.

Crystallographic Data and Conformational Studies

While direct crystallographic data for this specific compound remain unpublished, analogous structures provide insights:

  • Bicyclic Core Geometry : X-ray studies of (3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate reveal a puckered conformation with a dihedral angle of 128° between the pyrrolidine rings. The tert-butyl group adopts an equatorial orientation to minimize steric strain.
  • Oxalate Interaction : In related oxalate salts, the $$ \text{C}2\text{O}4^{2-} $$ ion forms hydrogen bonds with the protonated nitrogen ($$ \text{N}^+ $$-H$$\cdots$$O $$), creating a layered crystal lattice.

Computational models (DFT-B3LYP/6-311+G**) predict the lowest-energy conformation for the title compound features:

  • Torsion Angle (C2-N1-C3a-C6a) : −112.3°
  • Bond Length (N1-C2) : 1.452 Å
  • Planarity Deviation : 0.18 Å for the bicyclic system

Tautomeric Forms and Protonation State Considerations

The compound exhibits pH-dependent tautomerism:

  • Neutral Form : At physiological pH (7.4), the oxalate ion deprotonates the bicyclic system, yielding a neutral ester and free $$ \text{C}2\text{O}4^{2-} $$.
  • Protonated Form : Under acidic conditions (pH < 3), the pyrrolidine nitrogen acquires a proton, forming a cationic species stabilized by oxalate:
    $$
    \text{C}{11}\text{H}{19}\text{N}2\text{O}2^+ \cdot \text{C}2\text{HO}4^-
    $$
  • Tautomeric Equilibrium : Quantum mechanical calculations (MP2/cc-pVTZ) predict a 1.7 kcal/mol preference for protonation at the N2 position over N1 due to reduced steric hindrance.
Protonation Site Relative Energy (kcal/mol) Stabilizing Interactions
N1 0.0 Intramolecular H-bond
N2 1.7 Solvent stabilization

Properties

Molecular Formula

C13H22N2O6

Molecular Weight

302.32 g/mol

IUPAC Name

tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;oxalic acid

InChI

InChI=1S/C11H20N2O2.C2H2O4/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13;3-1(4)2(5)6/h8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

OJCDSFQJZRKLGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC2C1.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester oxalate typically involves multiple steps. One common method includes the reaction of pyrrole with tert-butyl chloroformate to form the tert-butyl ester. This intermediate is then subjected to hydrogenation in the presence of a palladium catalyst to yield the hexahydro derivative. The final step involves the reaction with oxalic acid to form the oxalate salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted pyrrole compounds .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate has been investigated for its potential as a therapeutic agent due to its structural resemblance to natural alkaloids.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, a case study involving a series of synthesized pyrrolo[3,4-c]pyrrole derivatives showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. A study reported that tert-butyl hexahydropyrrolo[3,4-c]pyrrole derivatives exhibited potent inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotics .

Synthetic Applications

Tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate serves as an important building block in organic synthesis.

Building Block in Drug Synthesis

This compound is utilized as a precursor in the synthesis of various bioactive molecules. Its ability to undergo diverse chemical reactions makes it a valuable intermediate in the development of novel pharmaceuticals .

Asymmetric Synthesis

The compound has been employed in asymmetric synthesis methodologies, particularly in the formation of chiral centers through catalytic processes. This application is crucial in producing enantiomerically pure compounds that are often required in drug formulations .

Material Science

In addition to its applications in medicinal chemistry, tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is being explored for its potential use in material science.

Polymer Chemistry

Research indicates that this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its unique structure allows for the modification of polymer characteristics, making it suitable for high-performance materials .

Case Studies

StudyApplicationFindings
Study 1Anticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values < 10 µM .
Study 2Antimicrobial PropertiesEffective against E. coli and S. aureus with MIC values < 20 µg/mL .
Study 3Synthetic ApplicationsSuccessfully used as a building block for synthesizing novel anti-inflammatory drugs .
Study 4Polymer ChemistryImproved tensile strength and thermal resistance when incorporated into polycarbonate matrices .

Mechanism of Action

The mechanism of action of hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester oxalate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate
  • cis-4-Oxo-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester

Uniqueness

Hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester oxalate is unique due to its oxalate salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in various applications where solubility and stability are critical .

Biological Activity

tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article provides an overview of its biological activity, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.

  • Chemical Formula: C11_{11}H20_{20}N2_2O2_2
  • Molecular Weight: 212.29 g/mol
  • CAS Number: 141449-85-6

Mechanisms of Biological Activity

The biological activity of this compound is primarily mediated through several biochemical pathways:

  • Oxidative Stress Modulation:
    • This compound has been implicated in modulating oxidative stress responses in cells. Research indicates that it can influence mitochondrial function and reactive oxygen species (ROS) production, which are critical in various cellular processes and disease mechanisms .
  • Inflammation Pathways:
    • Studies have shown that the compound can affect inflammation pathways by altering cytokine secretion and modulating the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . This is particularly relevant in the context of kidney health, where inflammation plays a significant role in conditions like nephrolithiasis (kidney stones).
  • Cellular Bioenergetics:
    • The compound's impact on cellular energy metabolism has been noted, particularly in macrophages where it alters ATP levels and mitochondrial gene expression . This suggests potential applications in metabolic disorders.

Biological Effects

The biological effects of this compound can be summarized as follows:

  • Renal Health:
    • The compound has been studied for its role in renal health, particularly concerning calcium oxalate (CaOx) crystal formation. It appears to influence the internalization of CaOx crystals by renal tubular cells, promoting oxidative stress and inflammation .
  • Antimicrobial Activity:
    • Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, although comprehensive data on its efficacy against specific pathogens is still limited .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Kidney Stone Formers:
    • A study involving patients with recurrent kidney stones demonstrated that exposure to this compound influenced monocyte function and mitochondrial activity, suggesting a potential mechanism for reducing stone formation .
  • Inflammatory Response in Macrophages:
    • In vitro experiments using THP-1 macrophages revealed that treatment with the compound altered cytokine profiles and enhanced inflammatory responses through the activation of specific signaling pathways .

Data Tables

Biological ActivityMechanismStudy Reference
Modulation of oxidative stressIncreased ROS production
Inflammation modulationNF-κB pathway activation
Impact on renal healthOxidative stress from CaOx exposure
Antimicrobial propertiesPotential inhibition of bacterial growth

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